molecular formula C20H26N4O2S B2493716 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-92-7

5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2493716
CAS No.: 869342-92-7
M. Wt: 386.51
InChI Key: HQTXIHVUKBZOOZ-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a high-purity chemical compound intended for research and development purposes. This complex molecule features a thiazolotriazole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structure is further functionalized with 4-ethoxyphenyl and 4-methylpiperidine groups, which are common pharmacophores known to influence bioavailability and target binding. This specific molecular architecture suggests potential for application in various preclinical research areas, including the exploration of new enzyme inhibitors or receptor modulators. The presence of both hydrogen bond acceptors and donors, along with aromatic systems, makes it a candidate for structure-activity relationship (SAR) studies in drug discovery. Researchers may utilize this compound as a key intermediate in synthetic pathways or as a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-4-26-16-7-5-15(6-8-16)17(23-11-9-13(2)10-12-23)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,13,17,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTXIHVUKBZOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This class has garnered attention for its diverse biological activities, including potential applications in antifungal, antibacterial, antiviral, and anticancer therapies. The unique structure of this compound suggests it may exhibit significant pharmacological effects.

  • Molecular Formula : C20H26N4O2S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 869342-84-7

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the thiazole and triazole moieties often exhibit notable anticancer properties. For instance:

  • A study reported that derivatives of triazoles showed activity against various cancer cell lines, with some exhibiting IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .

Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties:

  • Triazole derivatives have demonstrated efficacy against fungal infections and have been explored for their antibacterial potential .

Glycine Transporter Inhibition

This compound may also act as an inhibitor of the glycine transporter GlyT1:

  • GlyT1 inhibitors are considered promising for treating schizophrenia and other cognitive disorders. In studies, certain triazole derivatives exhibited high affinity for GlyT1 with Ki values around 1.8 nM .

The proposed mechanisms for the biological activities of thiazolo[3,2-b][1,2,4]triazoles include:

  • Receptor Modulation : These compounds may interact with dopaminergic and serotonergic receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition : The inhibition of glycine transporters can lead to altered synaptic transmission and has implications in neuropharmacology.

Case Studies

Several studies have highlighted the potential of similar compounds:

  • Study on Anticancer Effects :
    • A series of thiazole derivatives were synthesized and tested against various cancer cell lines. One derivative showed significant cytotoxicity with an IC50 value of 6.2 μM against HCT-116 cells .
  • GlyT1 Inhibition Research :
    • A comparative study evaluated multiple triazole compounds for their ability to inhibit glycine uptake in HEK293 cells expressing GlyT1. The most potent compound exhibited a significant reduction in glycine uptake at a concentration of 10 µM .

Data Summary Table

Activity TypeCompound TestedIC50 Value (μM)Reference
AnticancerThiazole derivative6.2
GlyT1 InhibitionVarious triazole derivatives1.8
AntimicrobialTriazole derivativesNot specified

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